molecular formula C13H17N3O3 B14094125 N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide

Cat. No.: B14094125
M. Wt: 263.29 g/mol
InChI Key: ADRLNAFQMBKRJI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a nitro group attached to a benzamide moiety, along with a dimethylbutan-2-ylideneamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzoyl chloride with 3,3-dimethylbutan-2-ylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-chlorobenzamide: Similar structure but with a chlorine substituent instead of a nitro group.

    N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-methylbenzamide: Similar structure but with a methyl substituent instead of a nitro group.

    N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-hydroxybenzamide: Similar structure but with a hydroxyl substituent instead of a nitro group.

Uniqueness

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for research in medicinal chemistry and biochemistry.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C13H17N3O3/c1-9(13(2,3)4)14-15-12(17)10-7-5-6-8-11(10)16(18)19/h5-8H,1-4H3,(H,15,17)/b14-9-

InChI Key

ADRLNAFQMBKRJI-ZROIWOOFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.